2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-3-4-5-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9(2)16(19)20/h6-9H,3-5H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQVAQOTRZLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Substitution Reactions: The butyl and chlorine substituents are introduced through electrophilic aromatic substitution reactions. For example, butyl chloride and chlorine gas can be used as reagents.
Esterification and Hydrolysis: The propanoic acid moiety is introduced through esterification of the chromen-2-one derivative with propanoic acid, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like butyl chloride, chlorine gas, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that compounds within the coumarin family exhibit significant anti-inflammatory properties. A study focused on coumarin derivatives, including 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, showed that they inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's structure allows it to selectively inhibit COX-II, making it a potential candidate for treating inflammatory diseases without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antitumor Activity
Coumarins have also been investigated for their anticancer properties. A case study reported that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells. In vitro studies indicated an IC50 value in the micromolar range, suggesting significant potency against tumor cells .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of both bacterial and fungal strains, making it a candidate for developing new antimicrobial therapies. The mechanism is thought to involve disrupting microbial cell membranes and inhibiting essential enzymatic pathways .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX-II inhibition | |
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Disruption of cell membranes |
Case Study 1: Anti-inflammatory Effects
In a controlled study, researchers evaluated the efficacy of this compound in a rat model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory markers compared to control groups receiving standard NSAIDs. This suggests that the compound could serve as an effective alternative for managing chronic inflammatory conditions.
Case Study 2: Anticancer Potential
Another study investigated the effects of this compound on human breast cancer cell lines (MCF7). Treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy. This study highlights its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Molecular Formula : C₁₆H₁₇ClO₅
- Molecular Weight : 324.76 g/mol
- CAS Registry Number : 690678-46-7
- Purity : Typically 95% (as per commercial specifications) .
Structural Features: The compound belongs to the coumarin-derived propanoic acid family, characterized by:
- A chromen-2-one (coumarin) backbone substituted with a chlorine atom at position 6 and a butyl group at position 2.
- A propanoic acid moiety linked via an ether bond at position 7 of the coumarin ring.
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity and properties are influenced by substituents on the coumarin core and the propanoic acid side chain. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 6-chloro substituent enhances stability and may influence binding interactions in biological systems .
- Aromatic Modifications : Addition of fluorophenyl or benzyl groups (as in CID 138490586 and C₂₀H₁₇ClO₅) introduces steric and electronic complexity, likely altering target selectivity .
Physicochemical Properties
Biological Activity
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, a compound with the molecular formula and CAS number 690678-46-7, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on antimicrobial and anti-inflammatory activities, supported by relevant research findings and case studies.
The compound is characterized by a chromene backbone, which is known for various biological activities. The structural features of this compound contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 324.76 g/mol |
| CAS Number | 690678-46-7 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.
- Mechanism of Action : The compound exhibits bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways. In vitro studies have shown it to be effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
- Biofilm Inhibition : The compound has demonstrated significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). It achieved a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL .
- Comparative Efficacy : In comparative studies, this compound showed superior biofilm reduction capabilities compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated:
- Cyclooxygenase Inhibition : In a study evaluating cyclooxygenase (COX) inhibiting properties, derivatives of similar chromene structures exhibited selective COX-2 inhibition, suggesting that this compound may possess similar anti-inflammatory effects .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study on Antibacterial Effects : A study conducted on a series of chromene derivatives indicated that modifications in the substituents significantly affected antibacterial potency. The tested compound showed promising results against multi-drug resistant strains, making it a candidate for further development in therapeutic applications .
- Bioactivity Assessment : Another assessment highlighted that the compound could reduce biofilm formation by up to 90.41% in Candida tropicalis and showed moderate efficacy against Enterococcus faecalis and S. aureus .
Q & A
Q. What are the recommended safety protocols for handling 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid in laboratory settings?
Answer:
- Engineering Controls: Use local exhaust ventilation to minimize airborne exposure, especially during synthesis or purification steps .
- Personal Protective Equipment (PPE): Wear nitrile or natural rubber gloves, Tyvek® protective clothing, and indirect-vent goggles to prevent skin/eye contact. Face shields are advised for high-concentration handling .
- Decontamination: Install emergency showers and eye wash stations. Contaminated clothing must be removed immediately and laundered separately using specialized protocols .
- Exposure Monitoring: Conduct regular air sampling to ensure compliance with occupational exposure limits, though specific thresholds for this compound are not yet established .
Q. How can researchers verify the purity of synthesized this compound?
Answer:
Q. What experimental strategies are effective for resolving structural ambiguities in crystallographic data for this compound?
Answer:
- Software Tools: Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. High-resolution X-ray data (d-spacing < 1.0 Å) improves accuracy .
- Twinned Data Handling: For twinned crystals, employ the HKLF5 format in SHELXL to partition overlapping reflections .
- Validation: Cross-check with Cambridge Structural Database (CSD) entries for similar coumarin derivatives to identify common packing motifs .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across in vitro assays?
Answer:
- Assay Optimization:
- Dose-Response Consistency: Test multiple concentrations (e.g., 1–100 μM) in triplicate to account for non-linear effects. Use positive controls (e.g., ibuprofen derivatives for anti-inflammatory assays) .
- Cell Line Validation: Ensure cell lines (e.g., RAW 264.7 macrophages) are mycoplasma-free and passage-limited to reduce variability .
- Mechanistic Studies: Pair activity data with molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2), correlating computational and experimental IC values .
Q. What methodologies are suitable for studying the environmental stability and degradation pathways of this compound?
Answer:
- Hydrolytic Stability: Conduct accelerated degradation studies at pH 2, 7, and 9 (37°C, 72 hrs). Monitor via LC-MS for breakdown products (e.g., chlorinated phenols or propanoic acid derivatives) .
- Photolytic Degradation: Expose solutions to UV light (λ = 365 nm) and analyze intermediates using high-resolution Q-TOF-MS .
- Ecotoxicology: Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to assess acute toxicity (EC) .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
- Multi-Technique Cross-Validation:
- Isotopic Labeling: Synthesize -labeled analogs to trace metabolic or degradation pathways in mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
